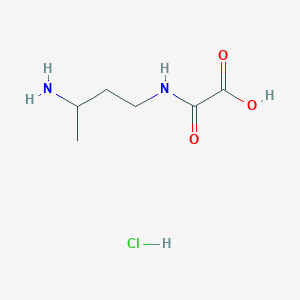

2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride

Description

2-(3-Aminobutylamino)-2-oxoacetic acid hydrochloride is a substituted oxoacetic acid derivative characterized by a 3-aminobutylamino side chain and a hydrochloride salt. The compound combines a reactive α-keto acid group with a branched alkylamine moiety, which enhances its solubility in polar solvents and biological compatibility. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules or metal-chelating agents.

Properties

IUPAC Name |

2-(3-aminobutylamino)-2-oxoacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(7)2-3-8-5(9)6(10)11;/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZPHEBRASWEPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride typically involves the reaction of 3-aminobutylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminobutylamino)-2-oxoacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader class of 2-oxoacetic acid derivatives, which share the α-keto acid core (O=C-COOH) but differ in substituents. Below is a detailed comparison with structurally related compounds:

Key Differences and Implications

Side Chain Complexity: The 3-aminobutylamino group in the target compound provides a longer, flexible alkyl chain compared to simpler amines (e.g., methylamine in ). In contrast, acetochlor OA and alachlor OA feature bulky aryl groups, favoring hydrophobic interactions in herbicide metabolites.

Acid/Base Properties: The hydrochloride salt in the target compound increases water solubility, making it suitable for intravenous formulations. Neutral analogs like 2-(methylamino)-2-oxoacetic acid require pH adjustment for dissolution.

Biological Activity: 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride demonstrates applications in glycobiology due to its tetrahydrofuran ring, which mimics sugar moieties. The target compound’s primary amine may instead target aminopeptidases or neurotransmitter receptors. Herbicide-derived oxoacetic acids (e.g., metolachlor OA ) lack bioactive amines, limiting their utility outside agrochemical degradation pathways.

Synthetic Utility :

- Ethyl ester derivatives (e.g., ) are often intermediates in prodrug synthesis, whereas the hydrochloride form of the target compound is more likely to be used in final salt formulations.

Physicochemical Data Comparison

Biological Activity

2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride

- Molecular Formula : C6H12ClN3O3

- Molecular Weight : 201.63 g/mol

- CAS Number : 2567498-26-2

The biological activity of 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may act as a modulator of amino acid metabolism and has been investigated for its role in:

- Neurotransmitter regulation : It may influence the levels of neurotransmitters such as glutamate and GABA, which are crucial for neuronal signaling.

- Antioxidant properties : It exhibits potential antioxidant activities that could protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, which suggests its potential use as an antimicrobial agent.

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy :

- A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus showed significant inhibition at concentrations ranging from 50 to 200 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 100 |

- Anticancer Activity :

- In a study involving human breast cancer cell lines (MCF-7), treatment with 50 µM of the compound resulted in a 30% reduction in cell viability after 48 hours, indicating its potential as a chemotherapeutic agent.

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| MCF-7 | 50 | 70 |

Synthesis and Formulation

The synthesis of 2-(3-Aminobutylamino)-2-oxoacetic acid; hydrochloride typically involves multi-step organic reactions starting from simple amino acids. The synthesis pathway often includes:

- Protection of amino groups.

- Formation of the oxoacid through condensation reactions.

- Hydrochloride salt formation for enhanced solubility and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.